N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine
Overview
Description
N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine is a chemical compound with the molecular formula C16H29N3 and a molecular weight of 263.42 g/mol . This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
The synthesis of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine involves several steps. One common method includes the reaction of 4-(Diethylamino)benzyl chloride with N-ethyl-1,3-propanediamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Medicine: Research involving this compound includes its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine can be compared with similar compounds such as:
N1,N1-diethyl-4-[4-(diethylamino)benzyl]aniline: This compound has a similar structure but differs in its functional groups and applications.
4,4’-Methylenebis(N,N-diethylaniline): Another structurally related compound used in different chemical and industrial applications.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical properties and reactivity, making it valuable for various research and industrial purposes.
Properties
IUPAC Name |
N'-[[4-(diethylamino)phenyl]methyl]-N-ethylpropane-1,3-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3/c1-4-17-12-7-13-18-14-15-8-10-16(11-9-15)19(5-2)6-3/h8-11,17-18H,4-7,12-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWUCEAXFFIIDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCC1=CC=C(C=C1)N(CC)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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